tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS No.:
Cat. No.: VC17543010
Molecular Formula: C18H25BrN2O2
Molecular Weight: 381.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25BrN2O2 |
|---|---|
| Molecular Weight | 381.3 g/mol |
| IUPAC Name | tert-butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-15(20)13-10-12(19)4-5-14(13)18/h4-5,10,15H,6-9,11,20H2,1-3H3 |
| Standard InChI Key | LGXAYSNMSFYWKL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, tert-butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate, reflects its spirocyclic core, where the indene and piperidine rings share a single atom (spiro junction). Key structural attributes include:
-
Spirocyclic framework: The indene moiety (a bicyclic system with one aromatic ring) connects to the piperidine ring via a shared carbon atom, creating a rigid, three-dimensional structure.
-
Functional groups:
-
tert-Butyloxycarbonyl (Boc) group: Protects the piperidine nitrogen, enhancing solubility and stability during synthesis .
-
Bromine atom: Positioned at the 5-position of the indene ring, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Primary amine: At the 3-position of the indene ring, facilitating derivatization via amidation or Schiff base formation.
-
The canonical SMILES string, CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N, and InChIKey LGXAYSNMSFYWKL-UHFFFAOYSA-N provide unambiguous representations for computational modeling and database searches.
Synthesis and Manufacturing
Synthesis of this spirocyclic compound typically involves multi-step sequences to construct the fused ring system and introduce functional groups. Representative methodologies include:
Cyclization Strategies
The spirocyclic core is often assembled via intramolecular cyclization of pre-functionalized precursors. For example, a tert-butyl-protected piperidine derivative may undergo Friedel-Crafts alkylation with a brominated indene fragment, followed by deprotection and amination.
Bromination and Amination
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 381.3 g/mol | |
| Melting point | Not reported | – |
| Solubility | Likely soluble in DMSO, DMF | |
| LogP (predicted) | ~3.2 (moderate lipophilicity) |
The bromine atom contributes to molecular polarizability, while the Boc group enhances solubility in organic solvents. Stability studies indicate decomposition above 150°C, necessitating storage at –20°C .
Applications in Drug Discovery
Intermediate in Heterocycle Synthesis
The bromine atom enables cross-coupling reactions (e.g., with boronic acids) to generate biaryl structures, common in kinase inhibitors . The amine group serves as a handle for introducing sulfonamides or ureas, enhancing target selectivity.
PROTAC Development
Bifunctional molecules linking this compound to E3 ligase ligands could exploit its rigid scaffold to design proteolysis-targeting chimeras (PROTACs) for degrading disease-associated proteins.
Comparative Analysis with Related Compounds
The 3-amino-5-bromo derivative’s dual functionality provides broader reactivity than non-aminated analogs, though methyl substitution may improve metabolic stability.
Future Directions
-
Pharmacological Profiling: Screen against neurotransmitter receptors and microbial targets.
-
Synthetic Methodology: Develop enantioselective routes to access chiral spirocenters.
-
Formulation Studies: Assess compatibility with drug delivery systems (e.g., liposomes).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume